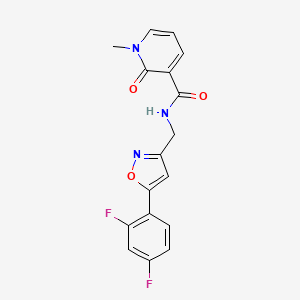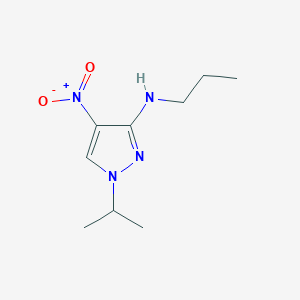![molecular formula C19H22N2O5 B2372386 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 357268-85-0](/img/structure/B2372386.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)ethanediamide is an organic compound with a complex structure that includes multiple methoxy groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also affect various signaling pathways within cells, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of an ethanediamide group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(3-methoxybenzyl)ethanediamide: This compound has an additional methoxy group on the benzyl ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-methoxyphenyl)ethanediamide is unique due to its specific arrangement of methoxy groups and the presence of both ethanediamide and methoxyphenyl groups
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-15-7-5-4-6-14(15)21-19(23)18(22)20-11-10-13-8-9-16(25-2)17(12-13)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWLZOMAQFOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
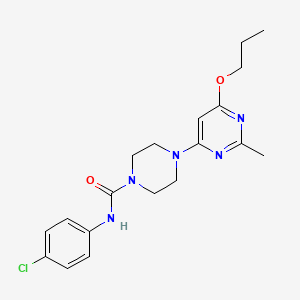
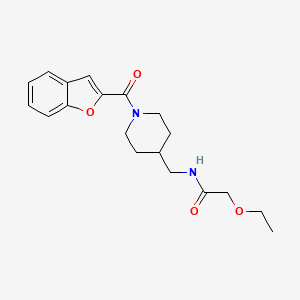
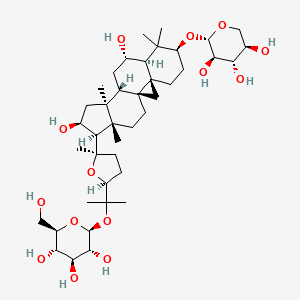

![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2372312.png)

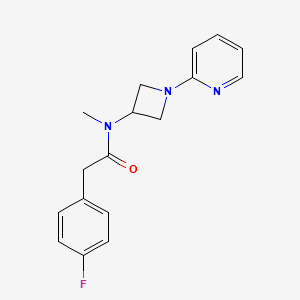


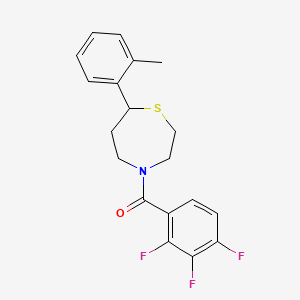
![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)
